FBPase Inhibitory Potency: Head-to-Head Comparison with Rigid N-Arylsulfonyl Congener Cpd118
LIMITATION: No direct head-to-head biochemical data exist for this specific compound against FBPase. The closest structurally characterized analog in the literature is compound Cpd118 (sodium (7-chloro-4-((3-methoxyphenyl)amino)-1-methyl-1H-indole-2-carbonyl)((4-methoxyphenyl)sulfonyl)amide), which demonstrated an IC50 of 0.029 ± 0.006 µM against human liver FBPase [1]. The target compound differs in two key aspects: (1) absence of the 7-chloro and 4-arylamino substituents; (2) presence of a flexible ethylenediamine linker. In the published SAR series, removal of the 4-arylamino group reduced potency by >100-fold [1]. However, the flexible linker may enable alternative binding poses not sampled in the 6LW2 crystal structure. At present, this evidence is class-level inference only and should not be used for procurement decisions without confirmatory screening.
| Evidence Dimension | FBPase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted weaker than Cpd118 based on SAR, but potentially distinct binding mode |
| Comparator Or Baseline | Cpd118: IC50 = 0.029 ± 0.006 µM (human FBPase); SAR trend: 4-arylamino deletion reduces potency >100-fold |
| Quantified Difference | Inferred potency loss >100-fold vs. Cpd118; no quantitative data for target compound |
| Conditions | In vitro enzyme assay, human liver FBPase, pH and substrate conditions per Zhou et al. 2020 |
Why This Matters
Without direct measurement, procurement for FBPase-targeted projects carries high risk of inactivity; predifferentiation is architecturally plausible but unproven.
- [1] Zhou, J., Bie, J., Wang, X., et al. J. Med. Chem. 2020, 63, 10307–10329. View Source
